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This guide provides an objective comparison of picoxystrobin's performance against fungal
pathogens, particularly in the context of genetic resistance. By examining experimental data
from studies utilizing specific genetic mutants, we can validate its mode of action and compare
its efficacy to other strobilurin fungicides.

Introduction to Picoxystrobin and its Mode of Action

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class
(Quinone outside Inhibitors, Qols).[1][2][3][4] Its primary mode of action is the inhibition of
mitochondrial respiration in fungi.[2][4][5] Picoxystrobin achieves this by binding to the
Quinone outside (Qo) site of the cytochrome bcl complex (also known as complex Ill) in the
mitochondrial electron transport chain.[1][5] This binding event blocks the transfer of electrons
between cytochrome b and cytochrome c1, which ultimately disrupts the production of
adenosine triphosphate (ATP), the essential energy currency of the cell.[5][6] The resulting
energy deficiency leads to the inhibition of fungal growth and, eventually, cell death.[3]

The validation of this mode of action heavily relies on the study of fungal mutants that exhibit
resistance to picoxystrobin and other Qol fungicides. The most significant mechanism of
resistance is a target-site modification, specifically point mutations in the mitochondrial
cytochrome b gene (CYTB).[5][6] These mutations alter the amino acid sequence of the
cytochrome b protein, reducing the binding affinity of the fungicide to its target site.
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Comparative Efficacy of Picoxystrobin Against Wild-
Type and Mutant Fungal Strains

The efficacy of picoxystrobin and other strobilurin fungicides is significantly impacted by the
presence of mutations in the CYTB gene. The most well-characterized mutation is the
substitution of glycine (G) with alanine (A) at codon 143 (G143A).[5][6] This single nucleotide
polymorphism confers a high level of resistance to most Qol fungicides.[5][6] Other mutations,
such as the substitution of phenylalanine (F) with leucine (L) at codon 129 (F129L) and glycine
(G) with arginine (R) at codon 137 (G137R), have also been identified and are associated with
moderate levels of resistance.

The following tables summarize the effective concentration required to inhibit 50% of fungal
growth (EC50) for picoxystrobin and other common strobilurins against wild-type (sensitive)
and various mutant strains of pathogenic fungi. Lower EC50 values indicate higher fungicide
efficacy.

Table 1: Comparative EC50 Values (png/mL) of Strobilurin Fungicides Against Wild-Type and
G143A Mutant Strains

Resistance
. Fungal Wild-Type (WT) G143A Mutant Factor (RF =
Fungicide .
Species EC50 EC50 Mutant EC50 /
WT EC50)
) ) Sclerotinia
Picoxystrobin ) ~0.16 - 3.12 >100 >32 - >625
sclerotiorum
] Cercospora
Azoxystrobin o <0.08 >1.18 >14.75
nicotianae
) Corynespora
Pyraclostrobin - 0.006 - 0.01 1.67 -8.82 167 - 1470
cassiicola
) ) Cercospora
Trifloxystrobin ) < 0.006 >0.92 >153
beticola
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Note: EC50 values can vary depending on the specific fungal isolate and experimental
conditions. The values presented are indicative ranges compiled from multiple sources.[2][7][8]
[91[10]

Table 2: Impact of Different CYTB Mutations on Strobilurin Efficacy (Illustrative Data)

. ) Typical Resistance Factor
Mutation Resistance Level

Range
G143A High >100
F129L Moderate 5-50
G137R Moderate 5-50

This table provides a general overview of the resistance levels conferred by different mutations
as reported in the literature.[4][11]

Experimental Protocols for Validating Mode of
Action

The following are detailed methodologies for key experiments used to validate the mode of
action of picoxystrobin and assess resistance in fungal pathogens.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth
Inhibition)

This assay determines the concentration of a fungicide that inhibits the growth of a fungal
isolate.

Materials:
o Pure cultures of fungal isolates (wild-type and mutants)
o Potato Dextrose Agar (PDA) or other suitable growth medium

e Technical grade picoxystrobin and other fungicides
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Sterile distilled water

Solvent for fungicide stock solution (e.g., acetone or ethanol)

Sterile Petri plates (90 mm)

Sterile cork borer (5 mm diameter)

Incubator
Procedure:

o Prepare Fungicide Stock Solutions: Dissolve the technical grade fungicide in a minimal
amount of solvent to create a high-concentration stock solution (e.g., 10,000 pg/mL).

o Prepare Fungicide-Amended Media: Autoclave the PDA medium and allow it to cool to
approximately 50-55°C in a water bath. Add the appropriate volume of the fungicide stock
solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10,
100 pg/mL). Also, prepare control plates with the solvent alone. Pour the amended and
control media into sterile Petri plates.

 Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug
using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each
fungicide-amended and control plate.

 Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C)
in the dark.

o Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at
regular intervals (e.qg., every 24 hours) until the colony on the control plate reaches the edge
of the plate.

» Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide
concentration compared to the control. Plot the percentage of inhibition against the logarithm
of the fungicide concentration and use probit analysis to determine the EC50 value.

Molecular Identification of CYTB Gene Mutations
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This protocol outlines the steps to identify point mutations in the cytochrome b gene.
Materials:

e Fungal mycelium

o DNA extraction kit

e Primers specific for the fungal CYTB gene

e PCR reaction mix (Taq polymerase, dNTPs, buffer)

e Thermal cycler

o Agarose gel electrophoresis equipment

» DNA sequencing service

Procedure:

o DNA Extraction: Extract genomic DNA from the fungal mycelium using a commercial DNA
extraction kit or a standard protocol.

o PCR Amplification: Amplify a fragment of the CYTB gene known to contain the potential
mutation sites (e.g., codons 129, 137, and 143) using specific primers. A typical PCR
program would be: initial denaturation at 94°C for 3-5 minutes; followed by 30-35 cycles of
denaturation at 94°C for 30-60 seconds, annealing at 55-60°C for 30-60 seconds, and
extension at 72°C for 1-2 minutes; with a final extension at 72°C for 5-10 minutes.

 Verification of Amplification: Run the PCR products on an agarose gel to confirm that a DNA
fragment of the expected size has been amplified.

» DNA Sequencing: Purify the PCR product and send it for Sanger sequencing using the same
primers used for amplification.

e Sequence Analysis: Align the obtained DNA sequence with the wild-type CYTB gene
sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid
substitutions at the key codons.
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Measurement of Mitochondrial Respiration

This experiment directly assesses the effect of the fungicide on the primary target process.

Materials:

Isolated fungal mitochondria

Respiration buffer

Substrates for the electron transport chain (e.g., NADH, succinate)

e ADP

Picoxystrobin

Oxygen electrode (e.g., Clark-type electrode) or a high-resolution respirometer
Procedure:

« |solation of Mitochondria: Isolate mitochondria from fungal protoplasts or mycelium using
differential centrifugation.

e Oxygen Consumption Measurement: Add the isolated mitochondria to the respiration buffer
in the oxygen electrode chamber at a constant temperature.

o Baseline Respiration (State 2): Add a respiratory substrate (e.g., succinate) and measure the
basal rate of oxygen consumption.

» Active Respiration (State 3): Add a known amount of ADP to stimulate ATP synthesis and
measure the increased rate of oxygen consumption.

« Inhibition by Picoxystrobin: Add picoxystrobin at various concentrations and measure its
effect on both State 2 and State 3 respiration. A potent inhibitor of the cytochrome bcl
complex will significantly decrease the rate of oxygen consumption.

o Data Analysis: Calculate the respiratory control ratio (RCR = State 3 rate / State 4 rate) and
the P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) to assess the
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coupling of respiration and oxidative phosphorylation. Compare these parameters in the
presence and absence of the fungicide.

ATP Synthesis Assay

This assay quantifies the direct output of mitochondrial respiration.

Materials:

Isolated fungal mitochondria

Assay buffer

Substrates and ADP

Picoxystrobin

Luciferin-luciferase ATP assay kit

Luminometer

Procedure:

Isolate Mitochondria: Prepare functional mitochondria as described in the previous protocol.

e ATP Synthesis Reaction: Incubate the isolated mitochondria in the assay buffer with
respiratory substrates and ADP in the presence or absence of different concentrations of
picoxystrobin.

o Stop the Reaction: After a specific incubation time, stop the ATP synthesis reaction (e.g., by
adding a denaturing agent).

e Quantify ATP: Use a luciferin-luciferase-based assay to measure the amount of ATP
produced. The luciferase enzyme catalyzes the oxidation of luciferin in an ATP-dependent
manner, producing light that can be quantified with a luminometer.

o Data Analysis: Compare the amount of ATP produced in the presence of picoxystrobin to
the control (no fungicide) to determine the inhibitory effect on ATP synthesis.
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Visualizing the Mode of Action and Experimental

Workflow
Signaling Pathway of Picoxystrobin's Action
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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